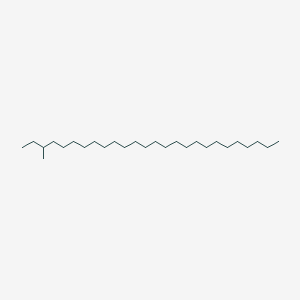

3-Methylhexacosane

Description

Properties

IUPAC Name |

3-methylhexacosane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H56/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(3)5-2/h27H,4-26H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQJCTWHHRBBQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423927 | |

| Record name | 3-methylhexacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65820-56-6 | |

| Record name | 3-Methylhexacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065820566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methylhexacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLHEXACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0LF60X395 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biological Distribution of 3 Methylhexacosane

Invertebrate Systems

3-Methylhexacosane is a branched alkane that appears as a component of the complex lipid layer covering the exoskeleton of various insects. This layer, composed of cuticular hydrocarbons (CHCs), is crucial for preventing water loss and also plays a significant role in chemical communication.

Presence in Insect Cuticular Hydrocarbon Profiles

The chemical composition of CHC profiles is often species-specific and can vary based on caste, sex, age, and social context. This compound has been identified within the CHC profiles of several insect species.

Coptotermes formosanus : The Formosan subterranean termite, Coptotermes formosanus, possesses a CHC profile where methyl-branched alkanes are predominant, accounting for approximately 95% of the total hydrocarbons. While many 3-methylalkanes are present, this compound has been specifically reported as a constituent in this species. The hydrocarbon blends are consistent enough to be used for taxonomic identification, distinguishing them from other termite species.

Lariophagus distinguendus : In the parasitic wasp Lariophagus distinguendus, CHCs function as a contact sex pheromone. While the key component identified for eliciting courtship behavior is 3-methylheptacosane (B3047540) (3-MeC27), active hydrocarbon profiles are characterized by a series of methyl-branched alkanes, including this compound. The presence of this and other specific branched alkanes distinguishes the behaviorally active chemical profiles of females and young males from those of older, inactive males.

Diacamma sp. : In the ant genus Diacamma, cuticular hydrocarbons are crucial for chemical communication. While the synthesis of several related methyl-branched alkanes, such as 3-methylpentacosane (B1203523) and 3-methylheptacosane, has been documented as characteristic of the queen's profile, the specific presence of this compound is less established in widely available literature. The profile of these ants is rich in various other methyl-branched alkanes that serve critical roles in their social structure.

| Species | Common Name | Context of Presence | Reference |

|---|---|---|---|

| Coptotermes formosanus | Formosan subterranean termite | Component of cuticular hydrocarbon profile. | |

| Apis mellifera | Honeybee | Present in the complex mixture of cuticular waxes. | |

| Lariophagus distinguendus | Parasitic Wasp | Identified in behaviorally active cuticular hydrocarbon profiles. | |

| Mischocyttarus latior | Social Wasp | Detected as a minor component (0.48% ± 0.08) of the cuticular hydrocarbon profile. |

Localization within Specific Tissues or Exoskeletal Structures

Cuticular hydrocarbons, including this compound, are primarily located on the outer surface of the insect's body, forming a thin lipid layer on the epicuticle. The epicuticle is the outermost layer of the three-part cuticle, which constitutes the insect's exoskeleton. These hydrocarbons are synthesized by specialized cells called oenocytes and are then transported via hemolymph by lipophorin proteins to the epidermal cells, which secrete them onto the epicuticular surface. This external positioning is essential for their dual functions of preventing desiccation and acting as semiochemicals for surface-level communication, such as nestmate recognition or pheromonal signaling upon direct contact. unesp.br

Plant Systems

This compound is not exclusive to the animal kingdom and has been identified as a natural product in various plant species. It is typically found as a minor component within complex mixtures of hydrocarbons and other volatile or non-volatile compounds extracted from different plant parts.

Identification in Botanical Extracts

Vanilla madagascariensis and Vanilla tahitensis : This compound has been identified in the hydrocarbon fraction of vanilla bean extracts. In a comparative analysis of volatile components from different vanilla species, this compound was detected in dichloromethane (B109758) extracts of both Vanilla tahitensis and Vanilla planifolia (often used interchangeably with V. madagascariensis in commercial contexts). For instance, in one study, its relative abundance was significantly higher in a Tahitian variety compared to a Madagascan sample.

Raphanus sativus : While various secondary metabolites are known in radish, reports specifically identifying this compound are scarce. However, the closely related isomer, 2-Methylhexacosane, has been detected in benzene (B151609) extracts of the aerial parts of Raphanus sativus.

Citrus kinokuni : this compound was identified for the first time in the Citrus genus in the essential oil extracted from the pericarp (peel) of Nanfengmiju (Citrus kinokuni). It was one of thirty-three alkanes identified in the study, highlighting the chemical diversity of citrus peel oils beyond the more common terpenes.

Distribution Across Plant Parts and Species

The occurrence of this compound varies depending on the plant species and the specific part of the plant being analyzed. These long-chain hydrocarbons often form part of the plant's cuticular wax, which covers the epidermis of leaves, stems, flowers, and fruits, serving as a protective barrier.

Distribution in Plant Parts : In Citrus kinokuni, it is found in the pericarp, or peel. In Vanilla species, it is present in the cured fruit (bean). The related isomer in Raphanus sativus was located in the aerial parts. In Echinacea purpurea, this compound was identified in extracts from the aerial parts of the plant. Similarly, it has been detected as a minor component in the leaf oil of witch hazel (Hamamelis virginiana).

Distribution Across Species : Beyond the species listed above, this compound has been reported in other plants. It was identified in the methanolic extract of Scutellaria bornmuelleri shoots and as a component in wheat (Triticum aestivum) cuticular waxes. This distribution across unrelated plant families suggests a widespread, albeit minor, role as a structural component of epicuticular waxes.

| Vanilla Species/Variety | Relative Abundance (%) | Reference |

|---|---|---|

| Vanilla tahitensis (Polynesian Cultivar: Tahiti) | 14.5 | |

| Vanilla tahitensis (Polynesian Cultivar: Haapape) | 54.2 | |

| Vanilla planifolia (Madagascar) | 6.4 |

Biosynthesis and Biogenesis of 3 Methylhexacosane

General Pathways for Cuticular Hydrocarbon Biogenesis in Eukaryotes

The production of cuticular hydrocarbons in insects is a conserved process that modifies the fundamental fatty acid synthesis pathway. It can be broadly categorized into three main stages: the formation and elongation of fatty acid precursors, and subsequent terminal modifications.

Fatty Acid Precursor Formation and Elongation Cycles

The journey begins with the synthesis of fatty acid precursors. In vivo studies have demonstrated that insects can synthesize hydrocarbons de novo, with labeled acetate (B1210297) being readily incorporated into cuticular lipids. The initial steps mirror standard fatty acid synthesis, starting with acetyl-CoA. Through a series of condensation, reduction, dehydration, and another reduction reaction, a fatty acid chain is built.

This initial chain is then extended through multiple elongation cycles to produce very-long-chain fatty acids (VLCFAs). Each cycle adds two carbon units, typically from malonyl-CoA, to the growing acyl chain. The resulting VLCFAs serve as the direct precursors for hydrocarbon biosynthesis.

Involvement of Fatty Acid Synthases (FAS) and Elongases

Two main types of fatty acid synthases (FAS) are involved in this process: a cytosolic FAS and a microsomal FAS. The cytosolic FAS is primarily responsible for producing the linear fatty acid chains that will become n-alkanes. In contrast, the microsomal FAS is crucial for the synthesis of methyl-branched fatty acids, the precursors to methyl-branched alkanes like 3-methylhexacosane.

Following the initial synthesis by FAS, a family of enzymes known as elongases takes over to extend the fatty acid chains to their final, often very long, lengths. These elongases are membrane-bound enzymes that catalyze the addition of two-carbon units to the acyl-CoA substrate. The specificity of different elongase enzymes plays a significant role in determining the final chain length of the resulting hydrocarbons.

Terminal Modifications via Reductases, Cytochrome P450s, and Decarbonylases

Once the very-long-chain fatty acyl-CoA precursors are formed, they undergo a series of terminal modifications to become hydrocarbons. First, a fatty acyl-CoA reductase converts the fatty acyl-CoA to a long-chain aldehyde.

The final and critical step is the conversion of this aldehyde to a hydrocarbon. This is achieved through oxidative decarbonylation, a reaction catalyzed by a specific type of cytochrome P450 enzyme, notably from the CYP4G family. This enzyme removes the carbonyl carbon from the aldehyde, releasing it as carbon dioxide and resulting in a hydrocarbon that is one carbon shorter than the aldehyde precursor. This process is distinct from the decarbonylase activity observed in cyanobacteria.

Specific Mechanisms for Methyl Branch Incorporation (e.g., Methylmalonyl-CoA Integration)

The defining feature of this compound is its methyl branch. The incorporation of this branch occurs early in the biosynthetic pathway, during the fatty acid synthesis stage. Instead of exclusively using malonyl-CoA for chain elongation, the microsomal fatty acid synthase incorporates a methylmalonyl-CoA unit. This introduces a methyl group onto the growing acyl chain.

Studies using labeled precursors have confirmed that propionate, a precursor to methylmalonyl-CoA, is incorporated at the beginning of the chain synthesis for terminally branched alkanes. The amino acid valine has also been identified as a precursor for the methylmalonyl-CoA used in branched alkane biosynthesis. The stereochemistry of the methyl branch is likely determined during the reduction of the α,β-unsaturated thioester by the enoyl-ACP reductase domain of the fatty acid synthase.

Genetic and Enzymatic Regulation of Methyl-Branched Alkane Biosynthesis

The production of methyl-branched alkanes is under tight genetic and enzymatic control. The expression of specific fatty acid synthase and elongase genes is critical in determining the final CHC profile. For instance, the microsomal FAS is specifically implicated in the synthesis of methyl-branched precursors.

The availability of methylmalonyl-CoA is also a key regulatory point. In some organisms, the selective decarboxylation of malonyl-CoA can increase the relative availability of methylmalonyl-CoA for incorporation into fatty acids. Conversely, enzymes that degrade methylmalonyl-CoA can limit the production of methyl-branched fatty acids.

Furthermore, the activity of the terminal enzymes, such as the CYP4G decarbonylase, is crucial. RNAi knockdown of CYP4G1 in Drosophila melanogaster leads to a significant reduction in cuticular hydrocarbons. The regulation of these genes can be complex and may be influenced by factors such as sex and developmental stage, leading to sexually dimorphic CHC profiles in some species. Research has identified multiple quantitative trait loci (QTLs) associated with variations in methyl-branched alkane profiles, indicating a polygenic basis for their regulation.

Cellular and Tissue Localization of Biosynthetic Processes (e.g., Oenocytes in Insects)

The primary site of cuticular hydrocarbon biosynthesis in insects is a specialized group of large, ectodermally derived secretory cells called oenocytes. These cells are often found in segmentally arranged clusters beneath the epidermis.

Transcriptomic analyses of isolated oenocytes have revealed the enrichment of genes involved in fatty acid biosynthesis and elongation, confirming their central role in CHC production. Following their synthesis in the oenocytes, the hydrocarbons are transported through the hemolymph, likely by lipophorin, to the cuticle where they are deposited on the epicuticular surface. While oenocytes are the main production site, the precursor fatty acids can also be transported from the fat body to the oenocytes.

Ecological and Behavioral Functions of 3 Methylhexacosane

Role as Semiochemicals in Invertebrate Communication

Cuticular hydrocarbons (CHCs) are integral to the chemical communication systems of many insects, conveying information about species identity, sex, reproductive status, and colony membership. scielo.br Methyl-branched alkanes like 3-methylhexacosane are often key components in these chemical signatures, providing a higher degree of specificity compared to linear alkanes.

In many insect species, non-volatile CHCs act as contact sex pheromones, which are perceived at close range or upon physical contact and are essential for mate recognition and stimulating copulation. While a single compound is rarely solely responsible for eliciting a complete behavioral response, specific methyl-branched alkanes can be critical components of the pheromonal blend.

Research on various insects, particularly in the orders Hymenoptera and Coleoptera, has demonstrated the importance of CHCs in sexual communication. researchgate.net For instance, in the parasitic wasp Lariophagus distinguendus, the closely related compound 3-methylheptacosane (B3047540) is a key component of the female's contact sex pheromone. The presence of this specific compound on the cuticle of females and newly emerged males elicits courtship behavior from mature males. researchgate.net The removal or addition of individual compounds to the CHC profile can disrupt the behavioral response, indicating that the entire chemical blend is perceived as a whole. Although less studied than its C28 counterpart, this compound is found in the cuticular profiles of various insects and is implicated in similar recognition processes.

In social insects such as ants and wasps, the ability to distinguish nestmates from non-nestmates is fundamental to maintaining colony cohesion and integrity. scielo.br This recognition system is primarily mediated by a colony-specific odor, which is a complex mixture of CHCs acquired through genetics, diet, and grooming exchanges among colony members.

Workers of three species of social wasps in the genus Mischocyttarus possess cuticular profiles containing a variety of hydrocarbons, including this compound. scielo.br Analysis of these profiles reveals both qualitative and quantitative differences among species, supporting the hypothesis that CHC profiles, including components like this compound, serve as a basis for interspecific differentiation. scielo.br In the ant Camponotus aethiops, the related compound 3-methylheptacosane is a known component of its complex cuticular profile, which is used to discriminate between nestmates and non-nestmates based on differing compound ratios. The principle that social insects form a neural template of their colony's specific hydrocarbon blend and react to profiles that deviate from it is a cornerstone of nestmate recognition theory.

| Species | Function of this compound | Primary Finding | Reference |

|---|---|---|---|

| Mischocyttarus consimilis (Social Wasp) | Nestmate/Species Recognition Cue | Present in the cuticular hydrocarbon profile, which differs quantitatively and qualitatively from other Mischocyttarus species, aiding in species identification. | scielo.br |

| Mischocyttarus latior (Social Wasp) | Nestmate/Species Recognition Cue | Detected as a component of the species-specific cuticular hydrocarbon profile. | scielo.br |

| Coptotermes formosanus (Formosan Subterranean Termite) | Potential Recognition Cue | Reported as a chemical component found in this termite species. CHCs in termites are known to be involved in species and caste recognition. |

Contact Pheromones (e.g., Sex Pheromones, Mate Recognition)

Modulation of Specific Behaviors (e.g., Courtship Displays, Wing-Fanning Responses)

The perception of specific CHCs can trigger distinct, often stereotypical, behaviors in the receiving insect. These behaviors are critical for successful reproduction and social interactions. For example, in many parasitic wasps, the recognition of a female's contact sex pheromone by a male elicits a sequence of courtship behaviors, such as wing-fanning or attempts to copulate. researchgate.net

In the wasp Lariophagus distinguendus, the presence of 3-methylheptacosane on a dummy, in combination with a background of other cuticular lipids, is sufficient to trigger wing-fanning behavior in males. researchgate.net The response is highly specific; the absence of 3-methylheptacosane from the cuticular profile of aging males correlates with their loss of attractiveness to other males. Furthermore, adding other structurally related but different compounds to a bioactive blend can significantly decrease the wing-fanning response, demonstrating the high specificity of the chemosensory system. While direct behavioral studies focusing exclusively on this compound are less common, its structural similarity to well-studied compounds like 3-methylheptacosane suggests it likely plays a similar role in modulating behaviors in species where it is a prominent component of the cuticular profile.

Evolutionary Aspects of Hydrocarbon-Mediated Communication in Biological Systems

The evolution of chemical communication is a complex process, often thought to arise from precursor molecules that had other primary functions. Cuticular hydrocarbons, with their original role in preventing water loss, represent a classic example of such an evolutionary pathway. scielo.br These compounds were readily available on the body surface, providing a foundation for the evolution of contact chemosensory signals.

The structural diversity of CHCs, particularly the addition of methyl branches or double bonds, allows for a high degree of information content. Methyl-branched alkanes, such as this compound, can exist in different isomeric forms and contribute to highly specific chemical signatures. This specificity is crucial for avoiding interspecific mating and for maintaining the social integrity of colonies. The evolution of these hydrocarbon signals is often driven by selection pressures related to mate choice and species recognition, leading to the divergence of CHC profiles even between closely related species. This process can be a significant factor in reproductive isolation and speciation.

Potential Contributions to Chemical Mimicry Phenomena

Chemical mimicry is a strategy where one species evolves to produce the chemical signals of another species to deceive it. pnas.org This is common in social parasites, which infiltrate insect colonies by mimicking the host's nestmate recognition cues. Cuticular hydrocarbons are the primary targets for this form of deception. pnas.org

A social parasite may achieve chemical similarity to its host by either biosynthesizing the host's CHCs or by acquiring them through physical contact. pnas.org The success of this strategy hinges on producing a chemical profile that is a close enough match to the host's recognition template to avoid triggering an aggressive response. For example, in some systems, social parasites have been found to produce the specific methyl-branched alkanes that are characteristic of their hosts. The aphid Paracletus cimiciformis, for instance, produces mimetic chemicals, including the related 3-methylheptacosane, to mimic the larvae of its host ants, thereby gaining access to the brood chamber. pnas.org Given that methyl-branched alkanes are often critical recognition cues, this compound has the structural properties that would make it a viable component in a mimetic chemical signature in systems where it is a key recognition compound for a host species.

Analytical Methodologies for 3 Methylhexacosane Research

Extraction and Sample Preparation Techniques for Hydrocarbon Isolation

The initial and crucial step in the analysis of 3-methylhexacosane is its extraction from the source matrix. Given that this compound is a non-polar hydrocarbon, the extraction methods are designed to separate it from more polar lipids and other cellular components.

Liquid-liquid extraction using non-polar solvents is a common approach. Solvents like n-hexane or pentane (B18724) are frequently employed to dissolve the cuticular waxes from insects or plants. For instance, in the study of insect cuticular hydrocarbons (CHCs), specimens are often submerged in a solvent such as hexane (B92381) for a short period, typically around 10 minutes, to extract the surface lipids without disrupting internal tissues. The volume of solvent and the number of specimens per extraction are adjusted based on the insect's species and life stage to ensure optimal recovery.

Another technique involves solid-phase microextraction (SPME), which offers a solvent-free alternative for isolating CHCs. This method can be particularly advantageous as it is non-destructive, allowing the organism to be used for subsequent analyses.

Following the initial extraction, the crude extract, which contains a mixture of hydrocarbons and other lipids, often requires further cleanup and fractionation. Column chromatography is a widely used technique for this purpose. A common method involves using a silica (B1680970) gel column, sometimes impregnated with silver nitrate (B79036) (AgNO₃), to separate the hydrocarbons into different classes. The extract is loaded onto the column, and a sequence of solvents with increasing polarity is used for elution. Alkanes, including this compound, are eluted first with a non-polar solvent like hexane. This is followed by the elution of alkenes and more polar compounds with solvents of higher polarity.

For the specific isolation of methyl-branched chain hydrocarbons (MBCHs) like this compound, a further purification step using molecular sieves can be employed. The alkane fraction is treated with 5-Å molecular sieves, which selectively adsorb the straight-chain n-alkanes, leaving the branched-chain alkanes in the solution.

Chromatographic Separation Methods for Alkane Analysis

Once a purified hydrocarbon fraction is obtained, chromatographic techniques are essential for separating the complex mixture of alkanes and identifying individual components like this compound.

Gas Chromatography (GC) and Column Chromatography (CC)

Gas chromatography (GC) is the primary analytical tool for the separation and analysis of volatile and semi-volatile compounds like long-chain alkanes. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the compounds. In a typical GC analysis of hydrocarbons, a capillary column with a non-polar stationary phase, such as DB-1 or DB-5MS, is used.

Column chromatography (CC), as mentioned in the extraction and preparation phase, is also a critical separation method. While it is used for initial fractionation, it can also be employed in a more refined manner, such as in high-performance liquid chromatography (HPLC), for further separation of complex hydrocarbon mixtures.

Optimization of Chromatographic Conditions for Long-Chain Branched Alkanes

The successful separation of long-chain branched alkanes from their isomers and from n-alkanes of similar chain length requires careful optimization of chromatographic conditions. The resolution of these compounds is influenced by several factors, including the choice of the GC column, the temperature program of the oven, and the carrier gas flow rate.

For complex mixtures containing a wide range of hydrocarbons, temperature programming is employed in gas chromatography. The analysis begins at a lower initial oven temperature to allow for the separation of earlier eluting, more volatile components. The temperature is then gradually increased to facilitate the elution of later, less volatile compounds like this compound in a reasonable timeframe while maintaining good resolution. For example, a temperature program might start at 135°C and ramp up to 325°C or higher.

The choice of the stationary phase is also critical. Non-polar columns are generally preferred for alkane analysis. The length and film thickness of the column can also be adjusted to improve separation efficiency. Longer columns generally provide better resolution but result in longer analysis times.

Spectroscopic and Spectrometric Characterization Techniques

Following chromatographic separation, spectroscopic and spectrometric methods are used for the definitive identification and structural elucidation of this compound.

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for identifying this compound. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern. The molecular ion (M+) peak, corresponding to the molecular weight of 380.7 g/mol , may be observed. However, the most diagnostic fragments for methyl-branched alkanes arise from the cleavage at the branch point. For this compound, characteristic fragment ions would be expected from the cleavage of the C2-C3 and C3-C4 bonds. The interpretation of these fragmentation patterns, often aided by comparison to mass spectral libraries like the NIST database, is key to its identification.

Determination of Kovats Retention Indices

The Kovats Retention Index (RI) is a standardized method for reporting retention times in gas chromatography, which aids in the identification of compounds by comparing their retention behavior to that of n-alkanes. The RI of a compound is determined by running a mixture of n-alkanes along with the sample under isothermal or temperature-programmed conditions. The retention index of this compound has been experimentally determined on various non-polar stationary phases. For instance, on a standard non-polar column, reported Kovats retention indices for this compound include values such as 2665, 2673, and 2675. On an OV-101 column, a value of 2660 has been reported. These experimentally determined indices can be compared with literature values to confirm the identity of the compound.

| Analytical Technique | Application in this compound Research | Key Findings/Parameters |

| Extraction | ||

| Liquid-Liquid Extraction | Isolation of hydrocarbons from natural sources (e.g., insect cuticles, plants). | Use of non-polar solvents like n-hexane or pentane. |

| Solid-Phase Microextraction (SPME) | Solvent-free extraction of cuticular hydrocarbons. | Non-destructive method allowing for further use of the sample. |

| Sample Preparation | ||

| Column Chromatography (Silica Gel) | Fractionation of crude extracts to separate alkanes from other lipids. | Elution with a sequence of solvents of increasing polarity. |

| Molecular Sieves (5-Å) | Selective removal of n-alkanes to isolate branched-chain hydrocarbons. | Adsorbs straight-chain alkanes, leaving branched alkanes in solution. |

| Chromatographic Separation | ||

| Gas Chromatography (GC) | Separation of complex mixtures of alkanes. | Typically uses non-polar capillary columns (e.g., DB-1, DB-5MS). |

| Temperature Programming | Optimization of GC separation for a wide range of alkanes. | Gradual increase in oven temperature for improved resolution and analysis time. |

| Characterization | ||

| Mass Spectrometry (MS) | Identification and structural elucidation based on fragmentation patterns. | Characteristic fragments from cleavage at the methyl branch point. |

| Kovats Retention Index (RI) | Standardized reporting of GC retention times for compound identification. | Reported values on non-polar columns include 2660, 2665, 2673, and 2675. |

Advanced Chemometric and Statistical Analysis for Hydrocarbon Profiling (e.g., Hierarchical Cluster Analysis, Principal Component Analysis)

In the study of this compound and other complex hydrocarbon mixtures, analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) generate vast and intricate datasets. The raw output from these instruments can consist of dozens or even hundreds of compounds, each with a corresponding abundance for every sample analyzed. To decipher the underlying patterns and relationships within this data, researchers employ advanced chemometric and statistical methods. These multivariate analysis techniques are essential for reducing data complexity and extracting biologically or geochemically significant information. Among the most powerful and commonly used methods in hydrocarbon profiling are Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA).

Principal Component Analysis (PCA)

Principal Component Analysis is a dimensionality-reduction technique used to transform a complex dataset with many variables into a simpler one with fewer variables, known as principal components (PCs). The first principal component (PC1) is oriented to capture the largest possible variance in the original data, the second principal component (PC2) captures the next largest variance, and so on. In the context of hydrocarbon analysis, the variables are the relative abundances of each identified hydrocarbon, including compounds like this compound.

Hierarchical Cluster Analysis (HCA)

Hierarchical Cluster Analysis is another multivariate statistical method used to group similar objects into clusters. Unlike PCA, which provides a visual representation of variance, HCA builds a hierarchy of clusters, which is typically visualized as a tree-like diagram called a dendrogram. The analysis works by iteratively merging the most similar samples or clusters until all are contained within a single, all-encompassing cluster. The length of the branches on the dendrogram represents the degree of similarity or dissimilarity between the clusters.

In hydrocarbon research, HCA is used to classify samples based on the similarity of their chemical profiles. It can be used to confirm groupings observed in PCA or to reveal more nuanced relationships within the data. For instance, HCA can help determine which insect colonies are most chemically similar to one another or how different species group together based on the composition of their cuticular hydrocarbons.

Detailed Research Findings

A practical application of these chemometric techniques is found in chemotaxonomy, particularly for distinguishing between cryptic species—organisms that are morphologically identical but genetically distinct. A study on the Anastrepha fraterculus fruit fly complex provides a clear example of how PCA and HCA are applied to cuticular hydrocarbon (CHC) data that includes this compound.

Researchers analyzed the CHC profiles of different morphotypes of A. fraterculus from Brazilian and Andean regions using GC-MS. The resulting data, consisting of the relative abundances of 48 different hydrocarbons, was then subjected to PCA and HCA. The analyses revealed that the chemical profiles could successfully discriminate between the morphotypes. The PCA plots and HCA dendrograms showed distinct clustering of the Andean morphotypes, separating them from the Brazilian morphotypes. The study identified specific compounds that were characteristic of certain groups. Notably, 3-methylheptacosane (B3047540) , along with other methyl-branched hydrocarbons and linear alkanes like n-nonacosane and n-hentriacontane, were found to be key contributors to the chemical signature of the Andean group.

The table below illustrates the type of data used in such a chemometric analysis, showing hypothetical relative abundances for a selection of representative hydrocarbons across different insect morphotypes, based on the findings of the A. fraterculus study.

Table 1: Representative Cuticular Hydrocarbon Profiles for Chemometric Analysis

This interactive table displays hypothetical relative abundance data (%) for key hydrocarbons identified in different morphotypes of a subject species. This data can be used as input for Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) to visualize and quantify the chemical differences between the groups.

| Compound | Andean Morphotype (Sample 1) | Andean Morphotype (Sample 2) | Brazilian Morphotype (Sample 1) | Brazilian Morphotype (Sample 2) |

| n-Heptacosane | 10.5 | 11.2 | 18.4 | 19.1 |

| 3-Methylheptacosane | 8.2 | 7.9 | 1.5 | 1.3 |

| n-Nonacosane | 15.1 | 14.8 | 9.5 | 9.9 |

| 3-Methylnonacosane | 6.4 | 6.8 | 12.3 | 12.8 |

| n-Hentriacontane | 12.5 | 13.1 | 5.2 | 5.5 |

| Other Hydrocarbons | 47.3 | 46.2 | 53.1 | 51.4 |

| Total | 100 | 100 | 100 | 100 |

This example demonstrates how the quantitative differences in the hydrocarbon profiles, including the relative abundance of this compound, provide the basis for statistical differentiation. By applying PCA and HCA, researchers can transform complex tables of chemical data into clear visualizations that reveal significant biological patterns, such as the divergence between cryptic species.

Total Synthesis Approaches for Methyl-Branched Alkanes

The total synthesis of long-chain, methyl-branched alkanes like this compound requires robust methods for carbon-carbon bond formation to construct the long aliphatic chain and introduce the methyl branch at a specific position. General strategies often involve the coupling of two or more smaller fragments.

Common synthetic methodologies include:

Grignard Reactions: A key strategy involves the coupling of a Grignard reagent with an appropriate electrophile, such as an alkyl halide or tosylate. For instance, the synthesis of related 3-methylalkanes has been achieved by reacting a long-chain Grignard reagent with a chiral epoxide or a tosylate derived from a chiral alcohol. researchgate.net

Wittig Reaction: The Wittig reaction is another powerful tool for chain extension, typically involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. This method is particularly useful for creating specific double bond geometries which can then be reduced to the corresponding alkane.

Cuprate Coupling: Lithium dialkylcuprates (Gilman reagents) are effective for coupling with alkyl halides. For example, the synthesis of 3-methylheptacosane has utilized the Li₂CuCl₄-catalyzed coupling of a Grignard reagent with a chiral triflate.

Hydrogenation: The final step in many syntheses involves the saturation of any double or triple bonds introduced during the chain-building process. This is commonly achieved through catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C).

These approaches allow for the systematic construction of the carbon skeleton, providing access to the target methyl-branched alkane for further study.

Enantioselective Synthesis and Chiral Resolution Strategies

Because the biological activity of methyl-branched alkanes can be highly dependent on the stereochemistry at the chiral center, methods to obtain single enantiomers are critical. Two primary strategies are employed: enantioselective synthesis and chiral resolution.

Enantioselective Synthesis aims to create a specific enantiomer directly from a prochiral or achiral starting material. This is often achieved using chiral auxiliaries or catalysts. symeres.com

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. Evans' oxazolidinone auxiliaries are widely used for this purpose. researchgate.net For example, an acyl-oxazolidinone can be alkylated with high diastereoselectivity, and subsequent removal of the auxiliary yields an enantiomerically enriched product. researchgate.net This approach has been successfully applied to the synthesis of various methyl-branched pheromones. researchgate.net

Chiral Resolution involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components.

Diastereomer Formation: The most common method of resolution involves reacting the racemate with an enantiomerically pure resolving agent. This reaction creates a mixture of diastereomers. Since diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by conventional techniques like crystallization or chromatography. Afterward, the resolving agent is chemically removed to yield the separated, pure enantiomers.

Table 1: Comparison of Strategies for Obtaining Enantiopure Compounds

| Feature | Enantioselective Synthesis | Chiral Resolution |

|---|---|---|

| Principle | Creates a specific enantiomer from a prochiral starting material using a chiral influence (catalyst or auxiliary). symeres.com | Separates a pre-existing racemic mixture into its constituent enantiomers. |

| Theoretical Yield | Can theoretically approach 100% for the desired enantiomer. | Maximum theoretical yield is 50% for each enantiomer from the racemate. symeres.com |

| Key Reagents | Chiral catalysts (e.g., Sharpless epoxidation reagents), chiral auxiliaries (e.g., Evans' oxazolidinones). | Chiral resolving agents (e.g., tartaric acid, camphor-10-sulfonic acid) to form diastereomers. |

| Process | Involves stereoselective bond formation. | Involves formation and separation of diastereomers, followed by recovery of the enantiomer. |

Utilization of Chiral Pool Starting Materials (e.g., 2-Methylbutyl Bromide, Citronellol)

Chiral pool synthesis is an efficient strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of the starting material, transferring it to the final target molecule through a series of chemical transformations.

For the synthesis of 3-methyl-branched alkanes, several natural products have been employed:

Citronellol (B86348): Both (R)- and (S)-citronellol are commercially available and have been used extensively as chiral building blocks. The synthesis of (R)- and (S)-3-methyltricosanes, for example, started from the corresponding enantiomers of citronellyl bromide. The synthetic sequence typically involves oxidative cleavage of the double bond in the citronellol derivative, followed by chain extension steps like Wittig reactions to build the long alkyl chain.

2-Methylbutyl Bromide: While less commonly cited for this compound itself, chiral synthons like (S)-2-methylbutyl bromide are fundamental building blocks in organic synthesis. They can serve as the source of the chiral center in coupling reactions.

Table 2: Examples of Chiral Pool Starting Materials in Methyl-Branched Alkane Synthesis

| Starting Material | Natural Source/Availability | Example Application | Reference(s) |

|---|---|---|---|

| (R)- and (S)-Citronellol | Essential oils of rose and geranium | Synthesis of (R)- and (S)-3-methyltricosanes and (R)- and (S)-5-methyltricosanes. | |

| (S)-2-Methylbutyl Bromide | Derived from (S)-2-methyl-1-butanol (fusel oil) | General reagent for introducing a chiral sec-butyl group. | |

| L-Malic Acid | Fruits (e.g., apples) | Used as a chiral pool starting material for complex chiral molecules. |

| Amino Acids | Proteins | Common source of chirality for Evans' oxazolidinone auxiliaries. | |

Stereochemical Elucidation and its Biological Significance (e.g., Enantiomer Activity in Pheromones)

The absolute configuration of a chiral pheromone is a critical piece of information, as the biological response of an insect can be highly specific to one enantiomer. In some cases, the "unnatural" enantiomer can be inactive or even inhibitory. Therefore, after synthesis, it is crucial to confirm the stereochemistry and test the biological activity of the individual enantiomers.

The elucidation of stereochemistry is typically performed using analytical techniques like chiral gas chromatography (GC) or by measuring the optical rotation of the purified compound.

The biological significance of stereochemistry is profound in insect communication. 3-Methyl-branched alkanes are key pheromone components for various species. For example, 3-methylheptacosane is a major component of the contact sex pheromone of the parasitic wasp Lariophagus distinguendus. Bioassays revealed that while males respond to dummies treated with either the (R)- or (S)-enantiomer of 3-methylheptacosane, a preference for the (S)-enantiomer was observed in other experimental contexts, suggesting a nuanced enantioselective perception. In the longhorned beetle Tetropium fuscum, the mating response is elicited by the (S)-enantiomer of 11-methylheptacosane, while the (R)-enantiomer has significantly reduced activity. These findings underscore the importance of stereochemically controlled synthesis for accurately deciphering the chemical language of insects.

Table 3: Biological Activity of 3-Methylalkane Enantiomers in Selected Insects

| Compound | Insect Species | Enantiomer(s) Tested | Observed Biological Activity | Reference(s) |

|---|---|---|---|---|

| 3-Methylheptacosane | Lariophagus distinguendus (Parasitic Wasp) | (R)- and (S)- | Both enantiomers restored attractiveness to male dummies. However, males showed a preference for (S)-3-MeC27 when presented on filter paper with other cuticular lipids. | |

| 3-Methylhentriacontane (B1196358) | Lasius niger (Ant) | (R)- and (S)- | Both enantiomers were effective in suppressing worker ovarian development, but the (S)-enantiomer was more effective at suppressing aggressive behavior. |

| 3-Methyltricosane | Tetropium fuscum (Longhorned Beetle) | (R)- and (S)- | Tested as part of the cuticular hydrocarbon profile, but (S)-11-methylheptacosane was identified as the key active component. The (R)-enantiomers of 3-Me-C₂₃ were inactive. | |

Conclusion

3-Methylhexacosane is a methyl-branched alkane that plays a multifaceted role in the natural world. As a component of the cuticular waxes of insects and plants, it contributes to fundamental physiological needs such as preventing desiccation. More significantly, it is an important player in the intricate world of chemical communication. Drawing from extensive research on its close homologs, this compound is positioned as a likely pheromone, mediating interactions related to mating and social structure in insects, and as a kairomone, revealing the presence of hosts to their natural enemies. Its biosynthesis from common metabolic precursors highlights the efficiency of nature in generating complex signaling molecules. The ongoing efforts to synthesize and study this compound continue to deepen our understanding of chemical ecology and open new possibilities for practical applications in agriculture and beyond.

Environmental Fate and Degradation of 3 Methylhexacosane

Microbial Degradation Pathways for Branched Alkanes

Aliphatic hydrocarbons, despite their chemical inertness due to a lack of functional groups and low water solubility, can be utilized by a range of microorganisms as a source of carbon and energy. The degradation process is initiated by enzymatic activation of the hydrocarbon molecule, typically through the introduction of oxygen.

A diverse array of bacteria and fungi have been identified for their ability to metabolize alkanes, including branched structures. These microorganisms are often termed "hydrocarbonoclastic" and play a crucial role in the natural bioremediation of petroleum-contaminated environments. Genera such as Rhodococcus, Pseudomonas, and Alcanivorax are particularly noted for their efficiency in degrading a wide variety of hydrocarbons. Alcanivorax species are highly specialized, capable of degrading both linear and branched alkanes, and often become dominant in marine environments after oil spills. Similarly, certain Rhodococcus strains can utilize branched alkanes like pristane (B154290) as a sole carbon source. Fungi, including species of Aspergillus, Penicillium, and the white-rot fungus Pleurotus ostreatus, also contribute to alkane degradation.

The table below lists some of the key microbial genera and species known to be involved in the biotransformation of alkanes.

| Kingdom | Genus | Species/Strain Example | Reference |

| Bacteria | Rhodococcus | Rhodococcus sp. TMP2, R. erythropolis | |

| Bacteria | Pseudomonas | Pseudomonas aeruginosa, P. putida | |

| Bacteria | Alcanivorax | Alcanivorax borkumensis | |

| Bacteria | Acinetobacter | Acinetobacter sp. DSM 17874, A. baumannii | |

| Bacteria | Geobacillus | Geobacillus sp., G. thermodenitrificans | |

| Bacteria | Anoxybacillus | Anoxybacillus geothermalis | |

| Bacteria | Corynebacterium | Corynebacterium sp. | |

| Bacteria | Mycobacterium | Mycobacterium vanbaalenii | |

| Fungi | Talaromyces | Talaromyces sp. | |

| Fungi | Pleurotus | Pleurotus ostreatus | |

| Fungi | Aspergillus | Aspergillus sp. | |

| Fungi | Penicillium | Penicillium sp. |

The aerobic degradation of alkanes is initiated by oxygenase enzymes, which catalyze the incorporation of molecular oxygen into the alkane, making it more susceptible to further metabolic breakdown. The most common initial step is the oxidation of a terminal methyl group to a primary alcohol. This reaction is primarily catalyzed by a class of enzymes known as alkane hydroxylases (AHs).

Several distinct families of alkane hydroxylases have been characterized:

Integral Membrane Alkane Hydroxylases (e.g., AlkB): These non-heme iron enzymes are widespread in bacteria and typically act on medium-chain alkanes (C₅–C₁₇). The expression of some AlkB genes has been shown to be induced by branched alkanes like pristane.

Cytochrome P450 Monooxygenases (CYP450s): This superfamily of enzymes is found in both bacteria and eukaryotes (yeasts). The CYP153 family is particularly common in alkane-degrading bacteria. In Alcanivorax borkumensis, specific P450 enzymes are strongly induced by the branched isoprenoid alkane phytane.

Long-Chain Alkane Hydroxylases (e.g., AlmA, LadA): For very long-chain alkanes like hexacosane (B166357), specialized enzyme systems are required. The AlmA monooxygenase, found in bacteria like Acinetobacter, and the LadA hydroxylase from the thermophilic bacterium Geobacillus thermodenitrificans, are capable of oxidizing alkanes with chain lengths up to C₃₆.

Following the initial hydroxylation, the resulting primary alcohol is further oxidized by alcohol dehydrogenases to an aldehyde, which is then converted to a fatty acid by aldehyde dehydrogenases. This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down into acetyl-CoA units for use in central metabolism. While terminal oxidation is the most common route, subterminal oxidation, which produces secondary alcohols, has also been reported.

Identification of Bacterial and Fungal Species Involved in Alkane Biotransformation

Factors Influencing Microbial Degradation Rates

Key influencing factors include:

Nutrient Availability: The biodegradation of hydrocarbons is often limited by the availability of essential nutrients like nitrogen and phosphorus. Environments contaminated with petroleum are typically rich in carbon but poor in these nutrients. Biostimulation, the process of adding nutrients to a contaminated site, can enhance degradation rates by up to 70%.

Oxygen Availability: Aerobic degradation pathways rely on molecular oxygen as a co-substrate for the initial enzymatic attack by oxygenases. Therefore, the presence of oxygen is a critical factor for the efficient breakdown of alkanes.

Temperature: Microbial metabolic activity is temperature-dependent. The degradation of branched alkanes by some strains, such as Rhodococcus sp. TMP2 with pristane, has been observed to be more efficient at lower temperatures (e.g., 20°C) compared to higher temperatures (30°C).

pH and Salinity: Soil pH and the salinity of aquatic environments can significantly affect microbial growth and enzymatic activity, thereby influencing the rate of hydrocarbon degradation.

Bioavailability: Long-chain alkanes have very low water solubility, which limits their availability to microbial cells. Microorganisms can overcome this by producing biosurfactants that emulsify the hydrocarbons, increasing the surface area for microbial attack.

The table below summarizes the primary factors that regulate the microbial degradation of alkanes.

| Factor | Influence on Degradation | Reference |

| Nutrient Availability | Essential for microbial growth (Nitrogen, Phosphorus); often a limiting factor. | |

| Oxygen | Required as a co-substrate for aerobic degradation pathways. | |

| Temperature | Affects microbial metabolic rates and enzyme activity; optimal temperature varies by species. | |

| pH | Influences microbial viability and enzyme function. | |

| Salinity | Affects microbial communities and their degradative capacities in marine and estuarine environments. | |

| Bioavailability | Low water solubility of long-chain alkanes limits microbial uptake; biosurfactants can enhance it. |

Comparative Degradation Susceptibility of Branched vs. Linear Alkanes

The molecular structure of an alkane plays a significant role in its susceptibility to microbial degradation. A generally accepted hierarchy of biodegradability is that linear alkanes are degraded more readily than branched alkanes, which in turn are degraded more easily than cycloalkanes.

Branched-chain alkanes, such as 3-methylhexacosane, are typically more resistant to microbial attack than their linear counterparts. This recalcitrance is often attributed to steric hindrance, where the alkyl branches impede the enzymatic action of alkane hydroxylases at the terminal methyl groups or interfere with the uptake of the molecule into the microbial cell.

However, this is not a universal rule, and the degradation rate is highly dependent on the specific microorganisms present and their enzymatic capabilities. Some bacteria have evolved specialized systems to overcome the challenges posed by branching. For instance, Alcanivorax species are known to efficiently degrade branched alkanes. Research on Rhodococcus sp. TMP2 has shown that specific alkane hydroxylase genes are induced in the presence of the branched alkane pristane, suggesting a targeted metabolic response. Furthermore, one study comparing the degradation of various crude oil components found that while linear alkanes (C₁₅-C₁₇) were degraded at a certain rate, a branched C₁₅ alkane (2,6,10-trimethyldodecane) was degraded much more extensively by the same isolates, indicating that under certain conditions, branched structures can be preferred substrates.

Future Research Trajectories for 3 Methylhexacosane Studies

Elucidation of Novel Biosynthetic Enzymes and Genetic Determinants

The biosynthesis of branched hydrocarbons like 3-Methylhexacosane in organisms, particularly insects, is a complex enzymatic process. While the general pathways for hydrocarbon biosynthesis are understood to involve fatty acid synthases (FAS), elongases, and a terminal decarboxylation step, the specific enzymes responsible for the introduction of methyl branches at particular positions are not fully characterized.

Future research will undoubtedly focus on identifying the novel enzymes and the underlying genetic determinants that govern the production of this compound. Advances in genomics and molecular biology have revealed that many microorganisms and insects possess a greater potential for producing diverse secondary metabolites than previously realized through bioactivity screenings alone. The discovery of biosynthetic gene clusters (BGCs) that are silent or expressed at low levels under standard laboratory conditions presents a significant opportunity. Techniques such as genome mining, coupled with heterologous expression of these BGCs in suitable host organisms, will be instrumental in uncovering the enzymatic machinery responsible for the specific methylation of the hexacosane (B166357) backbone at the third carbon position.

Identifying these enzymes and their corresponding genes will not only provide fundamental insights into the biochemical evolution of hydrocarbon profiles but also open up possibilities for the biotechnological production of specific branched alkanes for various applications, including pest management and the development of new biomaterials.

Development of Advanced Analytical Platforms for In Situ Analysis

The detection and quantification of this compound, often present in complex mixtures on the cuticle of insects or the surface of plants, necessitate sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful tool for the identification and relative quantification of such compounds. scispace.com However, traditional methods often require solvent extraction, which can be time-consuming and may not provide information about the spatial distribution of the compound on a surface.

The development of advanced analytical platforms for in situ analysis is a critical future direction. Mass spectrometry-based imaging (MSI) techniques are emerging as a powerful way to visualize the spatial distribution of metabolites directly on biological samples, such as intact tissue sections. Innovations like cryogenic mass spectrometry imaging can offer high chemical and spatial precision in detecting surface lipids. These methods can help to understand how the distribution of this compound on an organism's body might correlate with specific glands or structures involved in its release or perception.

Furthermore, enhancing the throughput and quality of metabolomics analyses through more sophisticated modeling methods and mass spectral fingerprinting will be crucial. These advancements will allow for more rapid and comprehensive profiling of cuticular waxes and other surface lipids from a large number of biological replicates, which is essential for building robust models of chemical phenotypes.

High-Throughput Behavioral and Electrophysiological Assays for Semiochemical Discovery

This compound has been identified as a component of the cuticular hydrocarbon profile in various insect species and is implicated as a potential semiochemical, a signaling chemical used in communication. chemecol.org For instance, it is found in larger quantities in the cuticular extracts of female European pear psylla (Cacopsylla pyri), suggesting a role in attracting males. To confirm the behavioral activity of this and other candidate semiochemicals, robust and efficient screening methods are required.

Future research will benefit from the development of high-throughput behavioral and electrophysiological assays. Electrophysiological techniques, such as electroantennography (EAG), provide a direct measure of the olfactory response of an insect's antenna to a specific compound. Coupling EAG with gas chromatography (GC-EAD) allows for the rapid identification of biologically active compounds within a complex mixture.

Behavioral assays, which test the response of an organism to a chemical stimulus, are essential for confirming the ecological role of a semiochemical. Designing high-throughput versions of these assays will enable the screening of numerous compounds and concentrations, accelerating the discovery of new pheromones and other behavior-modifying chemicals. This "reverse chemical ecology" approach, starting from the molecule and working towards its ecological function, can be a powerful strategy for semiochemical discovery.

Integration of Omics Technologies for Comprehensive Biological Understanding

A holistic understanding of the biological significance of this compound requires the integration of multiple "omics" technologies. This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to paint a complete picture of how an organism's genetic makeup and environmental interactions influence its chemical profile and phenotype.

Genomics and Transcriptomics: These technologies can identify the genes and transcripts associated with the biosynthesis of this compound. By comparing the gene expression profiles of individuals that produce different amounts of this compound, researchers can pinpoint candidate genes involved in its production.

Proteomics: This involves the large-scale study of proteins, the direct executors of biological functions. Proteomics can identify the enzymes actively involved in the biosynthetic pathways leading to this compound.

Metabolomics: This provides a snapshot of the complete set of small-molecule metabolites within a biological sample. GC-MS-based metabolomics can comprehensively characterize the chemical composition of cuticular waxes and identify correlations between this compound and other metabolites.

Investigations into Undiscovered Biological Functions and Ecological Niches

While this compound has been identified in various organisms, its full range of biological functions and the ecological contexts in which it operates are likely far from completely understood. It has been detected in the cuticular waxes of plants and insects, and as a metabolite in microorganisms. scispace.com

Future research should aim to explore previously unexamined species and ecosystems to uncover novel roles for this compound. For example, investigating microbiologically unexplored marine ecosystems has led to the discovery of strains like Streptomyces filamentosus that produce a variety of bioactive compounds, including branched-chain alkanes. scispace.com This suggests that the ecological niches for producers of this compound may be more diverse than currently known.

Furthermore, the function of this compound may extend beyond its role as a semiochemical. Cuticular hydrocarbons in insects are known to play a crucial role in preventing desiccation, and the specific blend of these compounds can be influenced by environmental factors. Research could explore how the presence and quantity of this compound affect an organism's resistance to environmental stressors such as temperature and humidity. There is also potential for this compound to have antimicrobial or other defensive properties, an area that warrants further investigation.

Table of Research Trajectories and Key Methodologies for this compound Studies

| Research Trajectory | Key Methodologies | Expected Outcomes |

|---|---|---|

| Elucidation of Novel Biosynthetic Enzymes and Genetic Determinants | Genome Mining, Heterologous Expression of Biosynthetic Gene Clusters (BGCs), Transcriptomics | Identification of specific enzymes and genes responsible for the biosynthesis of this compound. |

| Development of Advanced Analytical Platforms for In Situ Analysis | Mass Spectrometry Imaging (MSI), Cryogenic MSI, High-Throughput Metabolomics | Visualization of the spatial distribution of this compound on biological surfaces and rapid, comprehensive chemical profiling. |

| High-Throughput Behavioral and Electrophysiological Assays | Gas Chromatography-Electroantennography (GC-EAD), Automated Behavioral Arenas | Rapid screening and confirmation of the semiochemical activity of this compound and related compounds. |

| Integration of Omics Technologies | Genomics, Proteomics, Metabolomics, Systems Biology Modeling | A comprehensive understanding of the genetic and environmental regulation of this compound production and its biological impact. |

| Investigations into Undiscovered Biological Functions and Ecological Niches | Bioprospecting in novel environments, Environmental Stress Assays, Antimicrobial Assays | Discovery of new sources and previously unknown physiological and ecological roles of this compound. |

Q & A

Basic: What are the established laboratory methods for synthesizing and characterizing 3-Methylhexacosane?

Answer:

Synthesis of this compound typically involves alkylation reactions, such as the coupling of shorter alkanes with methyl halides, followed by purification via column chromatography or crystallization. Characterization relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR identify branching patterns and methyl group positions .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .

- Gas Chromatography (GC): Purity assessment and retention time comparisons against standards .

Table 1: Synthesis Methods and Characterization Data

Basic: How is the biological role of this compound investigated in model organisms?

Answer:

Studies often use in vitro bioassays and in vivo models (e.g., insects or plants) to assess roles in pheromone signaling or cuticular hydrocarbon functions. Key steps include:

- Bioactivity Screening: Dose-response assays to evaluate effects on behavior or physiology .

- Isotopic Labeling: Tracing metabolic incorporation using <sup>13</sup>C-labeled compounds .

- Comparative Genomics: Identifying biosynthetic enzymes (e.g., methyltransferases) via transcriptomic analysis .

Advanced: How can contradictions in reported thermal stability data for this compound be resolved?

Answer: Discrepancies often arise from variations in experimental conditions or sample purity. A systematic approach includes:

Variable Control: Standardize heating rates, atmosphere (e.g., inert vs. oxidative), and instrumentation (e.g., TGA vs. DSC) .

Purity Validation: Reanalyze samples using GC-MS to rule out impurities affecting decomposition .

Computational Modeling: Compare empirical data with molecular dynamics simulations of thermal degradation pathways .

Table 2: Thermal Stability Under Different Conditions

| Condition | Decomposition Onset (°C) | Major Products | Study Reference |

|---|---|---|---|

| Nitrogen Atmosphere | 210 | Alkanes, Alkenes | NIST |

| Air (Oxidative) | 185 | Ketones, Carboxylic Acids | Med. Chem. Commun. |

Advanced: What computational strategies predict this compound’s physicochemical properties, and how do they align with empirical data?

Answer:

- Molecular Dynamics (MD): Simulates melting points and solubility in lipid bilayers .

- Quantitative Structure-Property Relationships (QSPR): Predicts logP values and vapor pressure using alkyl chain length/branching parameters .

- Validation: Compare computational logP (~9.2) with experimental shake-flask assays (logP = 9.5 ± 0.3) .

Basic: What protocols ensure safe handling and storage of this compound in research settings?

Answer:

- Storage: Inert atmosphere (argon) at -20°C to prevent oxidation .

- Handling: Use nitrile gloves and fume hoods to avoid dermal/airway exposure .

- Degradation: Dispose via incineration or certified hazardous waste services .

Advanced: How can researchers address contradictions in reported bioactivity across studies (e.g., antimicrobial vs. inert effects)?

Answer:

- Meta-Analysis: Compare studies for variables like solvent choice (polar vs. nonpolar) or microbial strains .

- Dose-Response Replication: Test activity across a broader concentration range (e.g., 0.1–100 µM) .

- Structural Analog Testing: Evaluate if minor impurities (e.g., homologs) contribute to observed effects .

Basic: What spectroscopic criteria confirm the branching position of the methyl group in this compound?

Answer:

- <sup>13</sup>C NMR: A distinct signal at δ 19.7–20.1 ppm for the methyl branch .

- IR Spectroscopy: Absence of C=C stretches (ruling out alkene byproducts) .

Advanced: What interdisciplinary approaches integrate this compound into materials science research?

Answer:

- Self-Assembly Studies: Investigate monolayer formation on aqueous surfaces using Langmuir-Blodgett troughs .

- Nanoparticle Functionalization: Assess stability of lipid-coated nanoparticles via TEM and DLS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.